molecular formula C12H16N2O3 B6334617 tert-Butyl 2-carbamoylphenylcarbamate CAS No. 1484235-20-2

tert-Butyl 2-carbamoylphenylcarbamate

Cat. No.: B6334617
CAS No.: 1484235-20-2
M. Wt: 236.27 g/mol
InChI Key: XCGKDUODTYVDOV-UHFFFAOYSA-N
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Description

“tert-Butyl 2-carbamoylphenylcarbamate” is a chemical compound that has attracted significant attention in the scientific community due to its numerous potential applications in various fields of research and industry. It is a pale-yellow to yellow-brown solid with a molecular weight of 236.27 .


Synthesis Analysis

The synthesis of “this compound” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This process yields excellent results . Other methods for the synthesis of carbamates involve a three-component coupling of amines, carbon dioxide, and halides .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H16N2O3 . The InChI code for this compound is 1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16) .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 236.27 . The compound is stored at room temperature .

Safety and Hazards

The safety information for “tert-Butyl 2-carbamoylphenylcarbamate” indicates that it has a hazard statement H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-(2-carbamoylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGKDUODTYVDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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